4-tert-butyl-N-[4'-(4-tert-butylbenzenesulfonamido)-[1,1'-biphenyl]-4-yl]benzene-1-sulfonamide
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Overview
Description
4-tert-butyl-N-[4’-(4-tert-butylbenzenesulfonamido)-[1,1’-biphenyl]-4-yl]benzene-1-sulfonamide is a complex organic compound characterized by its multiple tert-butyl groups and sulfonamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[4’-(4-tert-butylbenzenesulfonamido)-[1,1’-biphenyl]-4-yl]benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds such as 4-tert-butylbenzenesulfonamide and 4-tert-butylbiphenyl. These intermediates are then subjected to sulfonation and coupling reactions under controlled conditions to form the final product. Common reagents used in these reactions include sulfonyl chlorides, amines, and catalysts to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. Purification steps such as recrystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[4’-(4-tert-butylbenzenesulfonamido)-[1,1’-biphenyl]-4-yl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-tert-butyl-N-[4’-(4-tert-butylbenzenesulfonamido)-[1,1’-biphenyl]-4-yl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[4’-(4-tert-butylbenzenesulfonamido)-[1,1’-biphenyl]-4-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butylbiphenyl: A structurally similar compound with two tert-butyl groups on a biphenyl scaffold.
4-tert-Butylbenzenesulfonamide: Shares the sulfonamide functionality but lacks the biphenyl structure.
4-tert-Butyltoluene: Contains a tert-butyl group on a toluene ring, similar in structure but different in functional groups
Uniqueness
4-tert-butyl-N-[4’-(4-tert-butylbenzenesulfonamido)-[1,1’-biphenyl]-4-yl]benzene-1-sulfonamide is unique due to its combination of tert-butyl groups and sulfonamide functionalities on a biphenyl scaffold. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
4-tert-butyl-N-[4-[4-[(4-tert-butylphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N2O4S2/c1-31(2,3)25-11-19-29(20-12-25)39(35,36)33-27-15-7-23(8-16-27)24-9-17-28(18-10-24)34-40(37,38)30-21-13-26(14-22-30)32(4,5)6/h7-22,33-34H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCZKPLEJYUBLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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